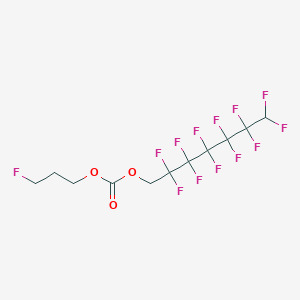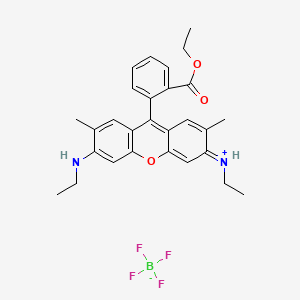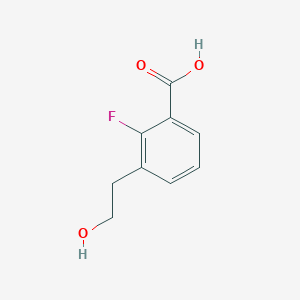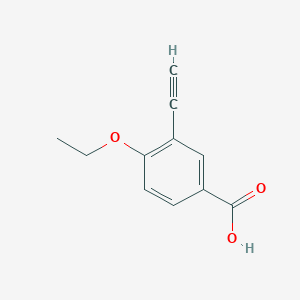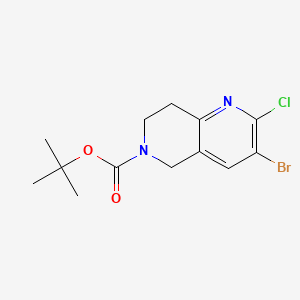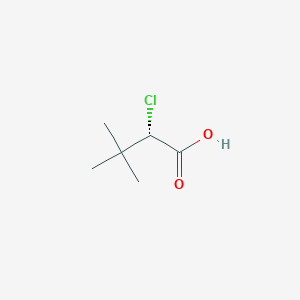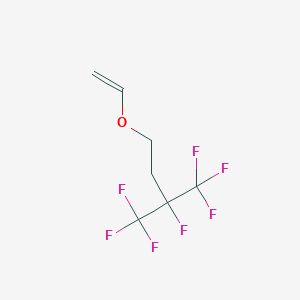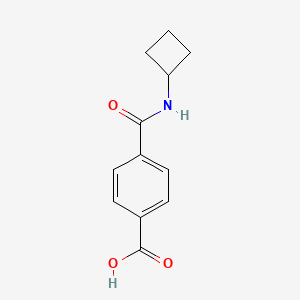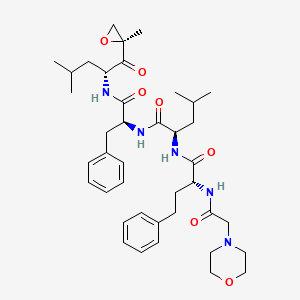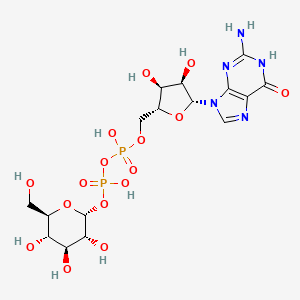
GDP-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine diphosphate glucose (GDP-glucose) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycoproteins. It is composed of guanosine diphosphate (GDP) linked to a glucose molecule. This compound serves as a glucose donor in various biochemical reactions, particularly in the synthesis of glycogen and other glucose-containing polysaccharides .
准备方法
Synthetic Routes and Reaction Conditions
GDP-glucose can be synthesized through enzymatic reactions involving guanosine triphosphate (GTP) and glucose-1-phosphate. The enzyme this compound pyrophosphorylase catalyzes the reaction, resulting in the formation of this compound and pyrophosphate .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Recombinant strains of Escherichia coli are engineered to overexpress the enzymes required for this compound synthesis. These strains are cultivated in bioreactors under controlled conditions to maximize the yield of this compound .
化学反应分析
Types of Reactions
GDP-glucose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme GDP-glucosidase, this compound is hydrolyzed to produce D-glucose and GDP.
Glycosylation: This compound acts as a glucose donor in glycosylation reactions, where it transfers glucose to acceptor molecules such as proteins and lipids.
Common Reagents and Conditions
Hydrolysis: Requires the enzyme GDP-glucosidase and water as a reactant.
Glycosylation: Involves glycosyltransferase enzymes that facilitate the transfer of glucose from this compound to acceptor molecules.
Major Products Formed
Hydrolysis: Produces D-glucose and GDP.
Glycosylation: Results in glycosylated products such as glycoproteins and glycolipids.
科学研究应用
GDP-glucose has numerous applications in scientific research:
Biochemistry: Used to study glycosylation processes and enzyme kinetics.
Molecular Biology: Employed in the synthesis of glycoproteins and glycolipids for research purposes.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.
Industrial Biotechnology: Utilized in the production of bioactive compounds and polysaccharides.
作用机制
GDP-glucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The glucose moiety of this compound is transferred to acceptor molecules by glycosyltransferase enzymes. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids . The molecular targets of this compound include various glycosyltransferases and other enzymes involved in carbohydrate metabolism .
相似化合物的比较
Similar Compounds
Uridine diphosphate glucose (UDP-glucose): Another nucleotide sugar that serves as a glucose donor in glycosylation reactions.
Adenosine diphosphate glucose (ADP-glucose): Involved in the biosynthesis of starch and glycogen.
Guanosine diphosphate mannose (GDP-mannose): Functions as a mannose donor in glycosylation reactions.
Uniqueness of GDP-glucose
This compound is unique due to its specific role in the biosynthesis of glucose-containing polysaccharides and its involvement in various metabolic pathways. Unlike UDP-glucose and ADP-glucose, which are more commonly associated with the synthesis of glycogen and starch, this compound is specifically utilized in the synthesis of certain glycoproteins and glycolipids .
属性
CAS 编号 |
5750-57-2 |
|---|---|
分子式 |
C16H25N5O16P2 |
分子量 |
605.3 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11-,14-,15-/m1/s1 |
InChI 键 |
MVMSCBBUIHUTGJ-LRJDVEEWSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


